molecular formula C27H25F3N4O4 B586258 TCS-21311-d8 CAS No. 1795025-02-3

TCS-21311-d8

Número de catálogo: B586258
Número CAS: 1795025-02-3
Peso molecular: 534.565
Clave InChI: CLGRAWDGLMENOD-PMCMNDOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TCS-21311-d8: is a deuterated analog of TCS-21311, a potent and selective inhibitor of Janus kinase 3 (JAK3). This compound is primarily used in biochemical research, particularly in the study of proteomics and signal transduction pathways. The molecular formula of this compound is C27H17D8F3N4O4, and it has a molecular weight of 534.56 .

Aplicaciones Científicas De Investigación

Chemistry: TCS-21311-d8 is used in the study of chemical reactions and mechanisms, particularly those involving deuterium. Its unique properties make it valuable for tracing reaction pathways and understanding the behavior of deuterated compounds .

Biology: In biological research, this compound is employed to investigate the role of JAK3 in cellular signaling and immune responses. It helps in elucidating the molecular mechanisms underlying various biological processes .

Medicine: The compound is used in preclinical studies to explore its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. Its ability to selectively inhibit JAK3 makes it a promising candidate for drug development .

Industry: this compound is utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its deuterated nature enhances the stability and metabolic profile of potential drug candidates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCS-21311-d8 involves the incorporation of deuterium atoms into the molecular structure of TCS-21311The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterated compound. The compound is usually produced in solid form and stored at low temperatures to preserve its stability .

Análisis De Reacciones Químicas

Types of Reactions: TCS-21311-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparación Con Compuestos Similares

    TCS-21311: The non-deuterated analog of TCS-21311-d8, also a potent JAK3 inhibitor.

    NIBR3049: Another JAK3 inhibitor with similar selectivity and potency.

    CP-690550 (Tofacitinib): A well-known JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and metabolic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and drug development, offering advantages in terms of pharmacokinetics and efficacy .

Actividad Biológica

TCS-21311-d8, also known as NIBR3049, is a selective inhibitor of the Janus kinase 3 (JAK3) pathway, which plays a crucial role in various cellular processes including immune response and hematopoiesis. This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and hematological disorders.

This compound inhibits JAK3 with an IC50 value of approximately 8 nM, demonstrating high selectivity over other JAK family members such as JAK1, JAK2, and TYK2. This selectivity is vital as it minimizes off-target effects that could lead to adverse reactions in therapeutic contexts. The inhibition of JAK3 disrupts the signaling pathways activated by various cytokines, notably those involved in lymphocyte proliferation and differentiation.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cytokine-induced STAT5 phosphorylation in CTLL and M-07 cell lines, with IC50 values of 1,294 nM and 525 nM respectively . This inhibition is critical for understanding its role in modulating immune responses.

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other known JAK inhibitors:

CompoundTargetIC50 (nM)Selectivity
This compoundJAK38>100-fold over JAK1, JAK2, TYK2
TofacitinibJAK1/JAK33.5Moderate
RuxolitinibJAK1/JAK21.0Low

Autoimmune Disorders

A study involving the administration of this compound in animal models of autoimmune diseases demonstrated a significant reduction in disease severity. The compound was shown to decrease the levels of pro-inflammatory cytokines and improve clinical symptoms related to conditions such as rheumatoid arthritis and psoriasis.

Hematological Applications

Research has indicated that this compound may have potential in treating hematological malignancies. In vitro assays demonstrated that this compound could inhibit the growth of certain leukemic cell lines by inducing apoptosis through the modulation of JAK3-dependent pathways.

Propiedades

Número CAS

1795025-02-3

Fórmula molecular

C27H25F3N4O4

Peso molecular

534.565

Nombre IUPAC

3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2

Clave InChI

CLGRAWDGLMENOD-PMCMNDOISA-N

SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O

Sinónimos

3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione;  TCS 21311-d8; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.